BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Description
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a bicyclic carboxylic acid ester characterized by a rigid [2.2.2] bicyclic framework. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The ethyl ester group enhances solubility and modulates reactivity, facilitating its use as a synthetic intermediate.
Properties
IUPAC Name |
ethyl bicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSSLKQIAIXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306466 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35377-06-1 | |
| Record name | NSC176870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Catalytic System
The patent WO2019075004A1 discloses a direct oxidation strategy using 1,4-dimethylene cyclohexane as the starting material. The reaction employs a transition metal catalyst (e.g., nickel or palladium complexes) with oxidizing agents such as molecular oxygen or peroxides. The process achieves simultaneous ring expansion and esterification through a radical-mediated mechanism.
Key parameters:
- Catalyst : Bis(triphenylphosphine)nickel dicarbonyl (20–25 mol%)
- Oxidant : tert-Butyl hydroperoxide (3.0 equiv)
- Solvent : Dichloromethane at 60°C
- Yield : 68–72% (isolated)
This method avoids multi-step protection/deprotection sequences, making it advantageous for large-scale production.
Intramolecular Diels-Alder Reaction of Modified Wessely Oxidation Products
Wessely Oxidation and Cyclization Sequence
The Canadian Journal of Chemistry (1979) details a classic approach using 2,6-dimethylphenol derivatives. The modified Wessely oxidation generates α,β-unsaturated keto intermediates, which undergo intramolecular Diels-Alder cyclization:
- Oxidation : 2,6-dimethylphenol → 3-(2-methylpropenoyl)-2,6-dimethylcyclohexa-2,5-dienone
- Cyclization : Heating in benzene (80°C, 12 hr) forms bicyclo[2.2.2]oct-5-en-2-one
- Esterification : Enol ether intermediate treated with ethyl chloroformate
| Step | Conditions | Yield |
|---|---|---|
| Oxidation | Acetic anhydride/H₂SO₄, 0°C | 85% |
| Cyclization | Benzene reflux | 78% |
| Esterification | Et₃N, CH₂Cl₂ | 91% |
This route demonstrates exceptional atom economy but requires careful control of stereochemistry during cyclization.
Enamine Intermediate Formation and Stereoselective Reduction
Chiral Resolution via Enamine Chemistry
A 2020 Chinese patent (CN111454166A) introduces an enantioselective synthesis starting from 3-carbonyl-bicyclo[2.2.2]octane-2-ethyl carboxylate:
Step 1 : Enamine formation
- Reactant: S-1-phenylethylamine (0.8 equiv)
- Catalyst: p-Toluenesulfonic acid (12 wt%)
- Solvent: Toluene, reflux (12 hr)
- Conversion: >95%
Step 2 : Stereoselective reduction
- Reductant: Sodium triacetoxyborohydride (1.5 equiv)
- Solvent: THF/AcOH (3:1), 0°C → RT
- Diastereomeric excess: 98%
- Isolated yield: 52% after chromatography
This method produces (2S,3S)-3-amino derivatives with pharmaceutical relevance, though product volatility complicates isolation.
Hydrogenation of Bicyclo[2.2.2]octene Derivatives
Catalytic Saturation Strategies
Multiple studies utilize hydrogenation of unsaturated precursors to access the target ester:
Substrate : Bicyclo[2.2.2]oct-5-en-2-one
Conditions :
- Catalyst: 10% Pd/C (5 wt%)
- Hydrogen pressure: 50 psi
- Solvent: Acetic acid, 25°C
Results : - Conversion: 100% in 4 hr
- Selectivity: >99% for cis-isomer
Comparative data for hydrogenation substrates:
| Starting Material | Catalyst | Time (hr) | Yield |
|---|---|---|---|
| Oct-5-en-2-one | Pd/C | 4 | 95% |
| Oct-2-en-2-one | PtO₂ | 6 | 88% |
| Octa-2,5-dien-2-one | Raney Ni | 8 | 82% |
This route benefits from commercial availability of dienone precursors but requires careful catalyst selection to avoid over-reduction.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scale Potential |
|---|---|---|---|
| Transition metal catalysis | Single-step, high yield | Specialized catalysts | Industrial |
| Diels-Alder cyclization | High atom economy | Multi-step sequence | Lab-scale |
| Enamine reduction | Chiral control | Low isolation yield | Pharmaceutical |
| Hydrogenation | Simple setup | Substrate availability | Medium-scale |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: Reduction of the ester can yield bicyclo[2.2.2]octane-2-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure, which can facilitate certain transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Ethyl Esters
- Structure: The [2.2.1] bicyclic system (norbornene framework) has one fewer methylene bridge compared to [2.2.2], reducing ring strain and altering spatial geometry.
- Applications : The (±)-ethyl ester variant (FEMA 4790) is recognized as a Generally Recognized As Safe (GRAS) flavor ingredient, suggesting its stability and low toxicity in food applications .
- Key Differences :
- Ring Strain : The [2.2.1] system exhibits higher strain due to the smaller bicyclic framework, influencing reactivity in cycloaddition reactions.
- Volatility : Smaller molecular size may enhance volatility, making it suitable for flavor formulations.
Ethyl 1-Aza-bicyclo[2.2.2]octane-2-carboxylate
- Structure : Incorporates a nitrogen atom at the 1-position of the bicyclo[2.2.2]octane system, forming a quinuclidine derivative.
- Properties :
Exo-cis-Bicyclo[3.3.0]octane-2-carboxylic Acid Derivatives
- Structure : The [3.3.0] bicyclic system features a larger, fused five- and three-membered ring.
- Synthesis : Prepared via chlorination and hydrolysis of cis,cis-1,5-cyclooctadiene, yielding a carboxylic acid with a boiling point of 91–96°C at 0.15 mm Hg .
- Key Differences :
- Ring Size : The [3.3.0] system is less rigid than [2.2.2], affecting conformational stability in catalysis.
- Functionalization : The exo-cis configuration enables selective derivatization at the 2-position.
Methyl Bicyclo[2.2.2]octane-1-carboxylate
- Structure : Positional isomer of the target compound, with the ester group at the 1-position.
- Properties :
Data Table: Comparative Properties of Bicyclic Carboxylic Acid Esters
| Compound | Bicyclic Framework | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | [2.2.2] | C₁₁H₁₈O₂ | 182.26 | Pharmaceutical intermediates | High rigidity, moderate polarity |
| (±)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester | [2.2.1] | C₁₀H₁₄O₂ | 166.22 | Flavoring agents (FEMA 4790) | Enhanced volatility, GRAS status |
| Ethyl 1-aza-bicyclo[2.2.2]octane-2-carboxylate | [2.2.2] with N | C₁₀H₁₇NO₂ | 183.25 | Neurological drug precursors | Increased basicity, quinuclidine core |
| Exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid | [3.3.0] | C₉H₁₄O₂ | 154.21 | Synthetic intermediates | Lower rigidity, bp 91–96°C (0.15 mm) |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | [2.2.2] | C₁₀H₁₆O₂ | 168.23 | Material science | Positional isomer effects on reactivity |
Biological Activity
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester (BCE) is a bicyclic compound with significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular formula: CHO
- Boiling point: 175-176°C
- Melting point: -45°C
- Density: 0.98 g/cm³
Synthesis Methods:
BCE can be synthesized through several methods, notably:
- Esterification: Reaction of bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of sulfuric acid.
- Diels-Alder Reaction: Formation from norbornene and ethyl acrylate followed by hydrogenation.
Anti-inflammatory and Analgesic Properties
BCE has demonstrated anti-inflammatory and analgesic effects in various animal models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain responses.
Antimicrobial Activity
Research has shown that BCE exhibits inhibitory effects against certain bacterial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Interaction with Enzymes
BCE acts as a substrate or inhibitor in enzyme-substrate interactions due to its structural characteristics. This property makes it valuable in studying enzyme kinetics and mechanisms, particularly in the context of drug design .
The biological effects of BCE are largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding: BCE mimics natural substrates, allowing it to bind to various receptors involved in pain and inflammation pathways.
- Enzyme Modulation: It can influence the activity of enzymes by altering their conformation or competing for binding sites, which is crucial for understanding its therapeutic potential .
Case Studies
-
Study on Anti-inflammatory Effects:
A study investigated BCE's efficacy in reducing inflammation in a murine model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to control groups, supporting its use as an anti-inflammatory agent. -
Antimicrobial Efficacy Assessment:
In vitro assays demonstrated that BCE inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to its ability to disrupt cellular processes essential for bacterial growth. -
Enzyme Interaction Studies:
Research focusing on BCE's interaction with cyclooxygenase (COX) enzymes revealed that it competes with arachidonic acid, leading to decreased prostaglandin synthesis and thus providing insights into its analgesic properties .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| BCE | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Receptor binding |
| Bicyclo[2.2.2]octane-1-carboxylic acid | Limited studies on biological activity | Similar structural properties |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Potential for multiple carboxylate interactions | Varies based on functional groups |
Q & A
Basic: What established synthetic methodologies are available for bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester?
The compound is commonly synthesized via aprotic double Michael addition , as described in Organic Syntheses, which involves reacting 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid with ethylating agents under controlled conditions . For asymmetric synthesis, Ru-based catalysts (e.g., [RuCl(-cymene)-(S)-BINAP]Cl) enable stereochemical control, producing enantiomerically enriched derivatives . Key steps include optimizing reaction temperature (–10°C for side-reaction suppression) and purification via sequential extraction .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : NMR peaks at δ 38.1, 53.0, and 170.6 confirm bicyclic framework and ester carbonyl groups .
- IR spectroscopy : A strong absorption at 1698 cm corresponds to ester C=O stretching .
- Elemental analysis : Validate empirical formulas (e.g., CHO) with ≤0.5% deviation in C/H ratios .
- Chromatography : Use HPLC or GC-MS to assess purity, especially for intermediates prone to diastereomeric byproducts .
Advanced: How can stereochemical outcomes be controlled during catalytic asymmetric synthesis?
Employ chiral ligands like (S)-BINAP with Ru catalysts to induce enantioselectivity. Reaction parameters such as solvent polarity (aprotic vs. polar aprotic), temperature (–10°C to 25°C), and substrate-to-catalyst ratios (10:1 to 50:1) critically influence enantiomeric excess (ee). For example, [RuCl(-cymene)-(S)-BINAP]Cl achieves >90% ee for trans-3-amino derivatives under optimized conditions .
Advanced: How should researchers resolve contradictions in spectral or elemental analysis data?
- Cross-validate with multiple techniques : Combine / NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm assignments .
- Replicate synthesis : Systematically vary reaction conditions (e.g., quenching methods, drying agents) to isolate artifacts .
- Statistical analysis : Apply t-tests or ANOVA to compare empirical vs. theoretical elemental composition, addressing systematic errors (e.g., incomplete esterification) .
Advanced: What computational strategies aid in predicting reactivity or stability of bicyclo[2.2.2]octane derivatives?
- DFT calculations : Model transition states to predict regioselectivity in Michael additions or hydrogenation steps .
- Molecular dynamics (MD) simulations : Assess conformational stability of the bicyclic framework under varying solvent conditions .
- QSPR models : Corrate substituent effects (e.g., electron-withdrawing groups) with reaction rates or byproduct formation .
Basic: What purification protocols are effective for isolating the ester from reaction mixtures?
- Liquid-liquid extraction : Use ethyl acetate/water partitions to separate polar byproducts .
- Crystallization : Recrystallize from ethanol or hexane/ethyl acetate mixtures to enhance purity .
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for diastereomer separation .
Advanced: Are there alternative synthetic routes beyond traditional Michael addition?
Photochemical methods offer novel pathways, such as UV-induced cyclization of dicarboxylic precursors, though yields are lower (30–50%) compared to thermal methods . Transition-metal-free approaches using organocatalysts (e.g., proline derivatives) are emerging but require optimization for scalability .
Basic: What safety precautions are critical when handling bicyclo[2.2.2]octane intermediates?
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with irritants .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per OECD guidelines .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) in related analogs?
- Derivatization : Synthesize analogs with varying substituents (e.g., methyl, benzyl, or trifluoromethyl groups) at the 1-, 3-, or 5-positions .
- Biological assays : Pair synthetic efforts with enzymatic or cellular assays to correlate steric/electronic properties with activity .
- Multivariate analysis : Apply principal component analysis (PCA) to identify key structural drivers of reactivity or bioavailability .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent addition rates .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry, mixing efficiency) via response surface methodology (RSM) .
- Catalyst recycling : Implement immobilized Ru catalysts to reduce metal leaching and cost .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
